molecular formula C14H22N4O B5684519 1-ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one

1-ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one

Cat. No. B5684519
M. Wt: 262.35 g/mol
InChI Key: LNPCTVCVUHQCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EPP or EPP-1 and has a molecular formula of C16H25N3O.

Mechanism of Action

The mechanism of action of EPP-1 is not fully understood. However, it has been shown to interact with various receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor. EPP-1 has been shown to modulate the activity of these receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
EPP-1 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. EPP-1 has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using EPP-1 in lab experiments is its potential as a neuroprotective agent. EPP-1 has been shown to protect neurons from oxidative stress and inflammation, which makes it a promising candidate for the treatment of various neurological diseases. However, one of the limitations of using EPP-1 in lab experiments is its limited availability. EPP-1 is a relatively new compound, and its synthesis method is complex, which makes it difficult to obtain in large quantities.

Future Directions

There are various future directions for the research on EPP-1. One of the future directions is to further investigate its potential as a therapeutic agent for the treatment of various neurological diseases. Another future direction is to investigate its potential as a neuroprotective agent in other areas of the body, such as the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of EPP-1 and its effects on various receptors in the brain.

Synthesis Methods

The synthesis of EPP-1 involves the reaction between 5-ethyl-2-methylpyrimidine-4,6-diol and 1-ethyl-4-(chloromethyl)pyrrolidin-2-one. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as acetonitrile. The resulting product is then purified through column chromatography to obtain pure EPP-1.

Scientific Research Applications

EPP-1 has potential applications in various fields of scientific research including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. EPP-1 has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.

properties

IUPAC Name

1-ethyl-4-[[(5-ethylpyrimidin-2-yl)-methylamino]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-4-11-7-15-14(16-8-11)17(3)9-12-6-13(19)18(5-2)10-12/h7-8,12H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPCTVCVUHQCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N(C)CC2CC(=O)N(C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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